molecular formula C₂₁H₂₈O₄ B1145221 (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al CAS No. 105562-12-7

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

Numéro de catalogue B1145221
Numéro CAS: 105562-12-7
Poids moléculaire: 344.44
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al” are not well-documented .

Applications De Recherche Scientifique

Marker of 21-Hydroxylase Deficiency

Specific Scientific Field

This application falls under the field of Endocrinology and Clinical Biochemistry .

Comprehensive and Detailed Summary of the Application

21-Deoxycortisol is used as a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency . This condition is a disorder that results from a decreased ability to produce cortisol, a hormone that helps regulate the body’s response to stress .

Detailed Description of the Methods of Application or Experimental Procedures

The deficiency of the 21-hydroxylase enzyme leads to an excess of 17α-hydroxyprogesterone, a 21-carbon (C21) steroid. This excess is accompanied by the accumulation of other C21 steroids, such as 21-deoxycortisol, which is formed by the 11β-hydroxylation of 17α-hydroxyprogesterone via 11β-hydroxylase (CYP11B1) .

Thorough Summary of the Results or Outcomes Obtained

The build-up of 21-deoxycortisol in patients with congenital adrenal hyperplasia has been described since at least 1955 . Unlike 17α-hydroxyprogesterone, 21-deoxycortisol is not produced in the gonads and is uniquely adrenal-derived. Hence, 21-deoxycortisol is a more specific biomarker of 21-hydroxylase deficiency than is 17α-hydroxyprogesterone .

Biotransformation to Manufacture Pharmaceutical Glucocorticoids

Specific Scientific Field

This application falls under the field of Bioengineering and Pharmaceutical Manufacturing .

Comprehensive and Detailed Summary of the Application

21-Deoxycortisol is a key intermediate in the manufacture of pharmaceutical glucocorticoids . A patent from Japan has realized the production of 21-Deoxycortisol via the biotransformation of 17-hydroxyprogesterone (17-OHP) by purified steroid 11β-hydroxylase CYP11B1 .

Detailed Description of the Methods of Application or Experimental Procedures

In this study, Escherichia coli MG1655 (DE3) was employed as the host cell to construct a biocatalyst by co-expressing heterologous CYP11B1 together with bovine adrenodoxin and adrenodoxin reductase . Through screening CYP11B1s (with mutagenesis at N-terminus) from nine sources, Homo sapiens CYP11B1 mutant (G25R/G46R/L52 M) achieved the highest 21-Deoxycortisol transformation rate .

Thorough Summary of the Results or Outcomes Obtained

After 38-h biotransformation in a shake-flask, the production of 21-Deoxycortisol reached 1.42 g/L with a yield of 52.7%, which is the highest known production of 21-Deoxycortisol .

Newborn Screening for 21-Hydroxylase Deficiency

Specific Scientific Field

This application falls under the field of Clinical Endocrinology and Newborn Screening .

Comprehensive and Detailed Summary of the Application

21-Deoxycortisol, along with other steroid hormones, is used in newborn screening for 21-hydroxylase deficiency . This condition is a disorder that results from a decreased ability to produce cortisol, a hormone that helps regulate the body’s response to stress .

Detailed Description of the Methods of Application or Experimental Procedures

Five steroids (17α-hydroxyprogesterone [17αOHP], 21-deoxycortisol [21DOF], 11-deoxycortisol [11DOF], androstenedione [4AD], and cortisol [F]) were included in the panel of liquid chromatography–tandem mass spectrometry (LC-MS/MS) for newborn screening .

Thorough Summary of the Results or Outcomes Obtained

The use of 21-Deoxycortisol may be beneficial in reducing the rate of false positives in Congenital Adrenal Hyperplasia (CAH) diagnosis when used in concert with other steroid hormones . This may eventually reduce the need for provocative testing to confirm CAH diagnosis .

Propriétés

Numéro CAS

105562-12-7

Nom du produit

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

Formule moléculaire

C₂₁H₂₈O₄

Poids moléculaire

344.44

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.